

Chemical Identity and Structural Significance

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Compound of Interest

Compound Name:	(3R)-3-hydroxy-5-methylhexanoic acid
CAS No.:	132328-50-8
Cat. No.:	B6154944

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The structural architecture of [6] consists of a seven-carbon backbone featuring an isobutyl tail and a β -hydroxyl group (SMILES: CC(C)CO(O)).

From an application standpoint, this molecule is a highly effective mimic of mevalonate (3,5-dihydroxy-3-methylpentanoic acid). The substitution of the 3-methyl group with an isobutyl group, while retaining the critical 3-hydroxyl and terminal carboxylate functionalities, allows it to act as a substrate for kinase enzymes while simultaneously altering downstream enzymatic processing[5]. Furthermore, via stereoinversion and amination, it is the direct precursor to (3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid—a statine analogue essential for the proper folding of HDAC-inhibiting macrocycles[2].

Biosynthetic Production: The PHA Auto-Degradation Pathway

Traditional asymmetric synthesis of chiral β -hydroxy acids often requires expensive chiral auxiliaries (e.g., Nagao or Evans auxiliaries) and heavy metal catalysts[2]. To bypass these limitations, we utilize a self-validating biological system based on the auto-degradation of polyhydroxyalkanoates (PHAs)[7][8].

The Causality of Strain Selection: Native PHA-producing bacteria possess complex β -oxidation pathways that rapidly consume hydroxycarboxylic acids as carbon sources. By utilizing a recombinant *Escherichia coli* strain—which naturally lacks both PHA synthesis and degradation machinery—we decouple production from native metabolism. When transformed with a plasmid containing *Ralstonia eutropha* PHA synthase and a specific intracellular depolymerase, the *E. coli* acts as a closed bioreactor. Upon triggering carbon starvation, the depolymerase cleaves the accumulated PHA, and because the *E. coli* cannot metabolize the resulting monomer, it is secreted into the broth with >99% enantiomeric excess[7][8].



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Fig 1. Biosynthetic auto-degradation workflow for enantiopure **(3R)-3-hydroxy-5-methylhexanoic acid**.

Protocol 1: Bioproduction via Auto-Degradation

- Strain Preparation: Transform *E. coli* B ATCC 11303 with a plasmid harboring the PHA biosynthesis operon and an intracellular PHA depolymerase gene[8].
- Fermentation (Accumulation Phase): Cultivate the recombinant strain in LB medium supplemented with 20 g/L glucose at 30°C for 48 hours. The cells will accumulate PHA granules intracellularly.
- Starvation Trigger (Degradation Phase): Harvest the cells via centrifugation and resuspend them in a carbon-free M9 minimal buffer. Incubate at 37°C for 24 hours.
 - System Validation: The absence of an external carbon source shifts the metabolic equilibrium, hyper-activating the depolymerase. The continuous drop in the buffer's pH serves as a real-time, self-validating readout of the acidic monomer's release[8].
- Recovery: Centrifuge to remove cell debris. Extract the acidified supernatant with minimal ethyl acetate to recover the pure **(3R)-3-hydroxy-5-methylhexanoic acid**[8].

Chemical Synthesis & Derivatization: Mevalonate Analogues

When adapting the 3-hydroxy-5-methylhexanoic acid scaffold to create mevalonate kinase (MK) inhibitors for *Streptococcus pneumoniae*, precise protecting group strategies are required to construct the necessary prodrug analogues[5].

The Causality of Protecting Group Selection: During the synthesis of complex analogues (e.g., Compound 13e), the secondary and primary alcohols must be protected before introducing the isobutyl side chain via a Grignard reaction. Initially, *p*-methoxybenzyl (PMB) is often considered. However, PMB introduces severe steric hindrance that causes the subsequent Grignard addition to fail completely[9]. By switching to a methoxymethyl (MOM) protecting group, the steric bulk is minimized. MOM is compact enough to allow nucleophilic attack at the adjacent carbonyl and can be cleaved under mild acidic conditions that preserve the newly formed, fragile tertiary alcohol[9].

Protocol 2: Synthesis of Mevalonate Analogue 13e

- Protection Strategy: React the primary 1,5-diol precursor with tert-butyldiphenylsilyl chloride (TBDPSCI) to protect the terminal alcohol. Subsequently, react the intermediate with MOMCl and DIPEA in CH₂Cl₂ for 90 minutes at room temperature to protect the secondary alcohol[9].
- Grignard Addition: Introduce the isobutyl side chain using isobutylmagnesium bromide in anhydrous THF at -78°C.
 - System Validation: The successful formation of the tertiary alcohol (verified via TLC and ¹H-NMR showing distinct isobutyl methyl doublets at ~0.9 ppm) self-validates the efficacy of the MOM protection strategy over bulkier alternatives[9].
- Deprotection & Oxidation: Remove the MOM group using mild aqueous HCl. Selectively oxidize the primary alcohol to the carboxylic acid using TEMPO/BAIB to yield 3-{2-(tert-Butyldiphenylsilyloxy)ethyl}-3-hydroxy-5-methylhexanoic acid (Compound 13e)[9].

Pharmaceutical Applications and Target Mechanisms

Epigenetic Modulation: Spiruchostatin A

is a bicyclic depsipeptide isolated from *Pseudomonas* sp. that acts as a potent Class I Histone Deacetylase (HDAC) inhibitor[1][2]. The molecule incorporates a (3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid residue (a statine analogue derived from our core compound)[2]. The strict stereochemistry of this residue forces the depsipeptide macrocycle into a specific conformation, allowing its masked sulfhydryl group to enter the HDAC active site and chelate the catalytic zinc ion, thereby halting tumor cell proliferation[2].

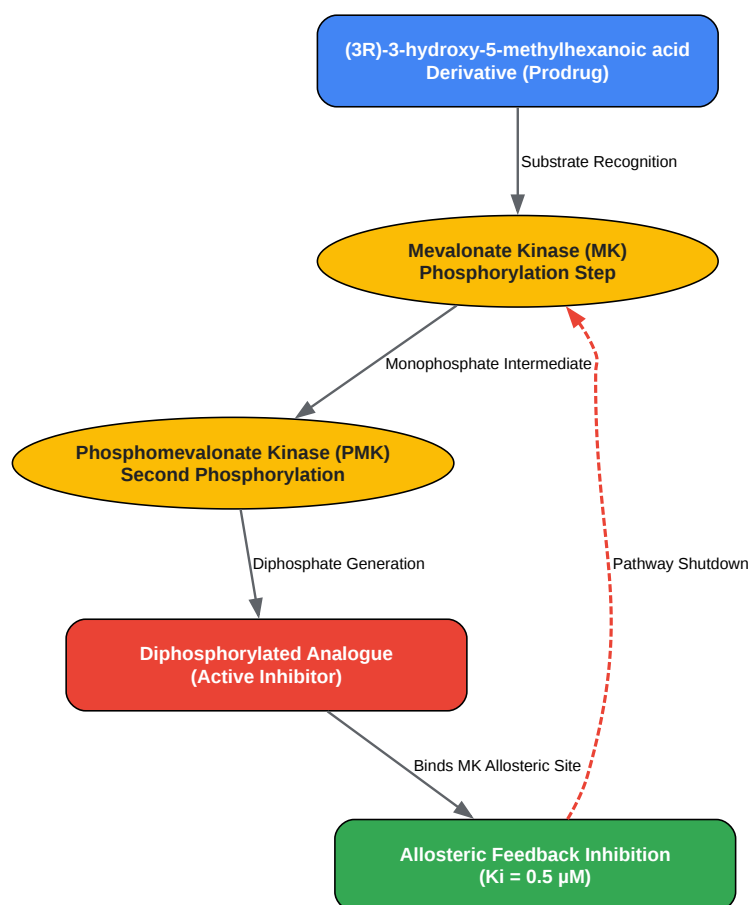
Broad-Spectrum Antibiotics: Zeamine I

Produced by *Serratia plymuthica* RVH1, the antibiotic Zeamine I utilizes a 4-amino-3-hydroxy-5-methylhexanoic acid moiety linked via an amide bond to a polyamino chain[3][4].

Synthesized by a hybrid PKS/NRPS assembly line, this specific chiral tail is critical for the molecule's ability to disrupt Gram-negative and Gram-positive bacterial membranes[3].

Allosteric Inhibition of the Mevalonate Pathway

In *S. pneumoniae*, the mevalonate pathway is essential for survival, converting mevalonate to isopentenyl diphosphate (IPP)[5]. Diphosphomevalonate (DPM) acts as a potent allosteric inhibitor of mevalonate kinase (MK) with a $K_{i0.5}$ of 0.5 μM [5]. Analogues based on the 3-hydroxy-5-methylhexanoic acid scaffold act as "Trojan horse" prodrugs. They are accepted by MK and Phosphomevalonate Kinase (PMK), undergoing double phosphorylation. The resulting diphosphorylated analogues bind to the allosteric site of MK, shutting down the entire isoprenoid biosynthesis pathway[5].



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Fig 2. Mechanism of MK allosteric inhibition by (3R)-3-hydroxy-5-methylhexanoic acid analogues.

Quantitative Data: Substrate Specificity and Efficacy

Table 1: Pharmacological and Biochemical Properties of **(3R)-3-hydroxy-5-methylhexanoic acid** Derivatives

Derivative / Compound	Target / Application	Key Kinetic / Efficacy Metric	Reference
Diphosphorylated mevalonate analogue	<i>S. pneumoniae</i> Mevalonate Kinase (MK)	K _i = 0.5 μM (High-affinity allosteric inhibition)	[5]
Spiruchostatin A (contains statine unit)	Class I Histone Deacetylases (HDACs)	High potency (IC ₅₀ in low nM range); Epigenetic modulation	[2]
Zeamine I (contains 4-amino derivative)	Bacterial cell membranes	Broad-spectrum bactericidal activity (Gram+ and Gram-)	[3]
(3R)-3-hydroxy-5-methylhexanoic acid	Chiral building block / Monomer	>99% ee via recombinant PHA auto-degradation	[7][8]

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